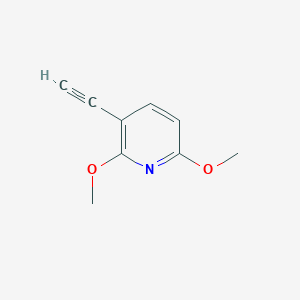

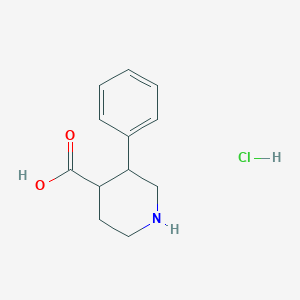

![molecular formula C18H24N2O2S B2633223 Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate CAS No. 445384-24-7](/img/structure/B2633223.png)

Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemiluminescence Applications

Studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related to the structural theme of the compound , have shown that base-induced decomposition of these dioxetanes in DMSO emits light, indicating potential applications in chemiluminescence. Such compounds are stable at room temperature and can produce light with specific wavelengths under certain conditions, suggesting their use in chemical sensors or light-emitting materials (Watanabe et al., 2010).

Drug Metabolism Studies

In the context of drug development, the metabolism of compounds with tert-butyl and pyridinyl sulfone groups has been extensively studied. For example, research on the EP2 receptor-selective prostaglandin E2 agonist, CP-533,536, revealed insights into its metabolism by cytochrome P450 isoforms, including CYP3A4, CYP3A5, and CYP2C8. This work supports the development of new therapeutics by elucidating the metabolic pathways and potential interactions of drug candidates (Prakash et al., 2008).

Synthetic Chemistry Innovations

Research into arylsulfonyl compounds and organolithium reagents, similar to the structural features of the query compound, highlights innovative approaches in synthetic chemistry. These studies focus on the replacement of sulfonyl groups with butyl groups, exploring mechanisms and reactions that enrich the toolkit for synthesizing novel compounds (Stoyanovich et al., 1978).

Material Science and Catalysis

The tert-butyl group and related structures play a significant role in material science and catalysis. For instance, the development of polymethacrylates containing a 4-amino-pyridyl derivative demonstrates their effectiveness as catalysts in acylation chemistry, showcasing the potential for creating more efficient and self-activated catalytic materials (Mennenga et al., 2015).

Photostimulated Chemical Reactions

Investigations into the photostimulated homolytic tert-butylation of heteroaromatics, such as pyridines or thiophenes, reveal how light can be used to induce specific chemical reactions. This research has implications for developing new synthetic pathways and understanding the behavior of similar compounds under photostimulated conditions (Kim et al., 2001).

properties

IUPAC Name |

tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-18(2,3)22-16(21)12-23-17-14(11-19)10-13-8-6-4-5-7-9-15(13)20-17/h10H,4-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKATIKUOBSZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSC1=C(C=C2CCCCCCC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

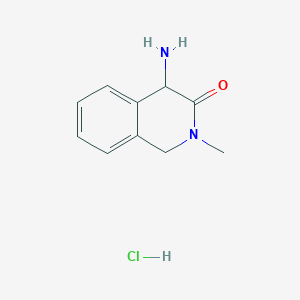

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)

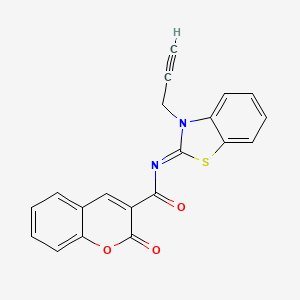

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)

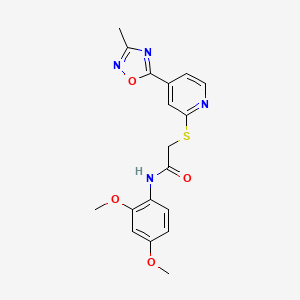

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)

![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)

![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)